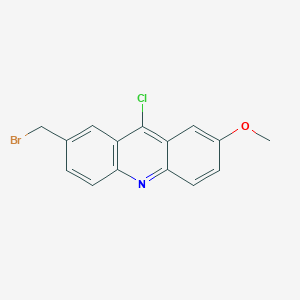

2-(Bromomethyl)-9-chloro-7-methoxyacridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-9-chloro-7-methoxyacridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrClNO/c1-19-10-3-5-14-12(7-10)15(17)11-6-9(8-16)2-4-13(11)18-14/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYVLKKYNOTLEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C3=C(C=CC(=C3)CBr)N=C2C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40616306 | |

| Record name | 2-(Bromomethyl)-9-chloro-7-methoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362019-60-1 | |

| Record name | 2-(Bromomethyl)-9-chloro-7-methoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 Bromomethyl 9 Chloro 7 Methoxyacridine

Precursor Synthesis and Regioselective Functionalization Pathways for the Acridine (B1665455) Core

The assembly of the 2-(bromomethyl)-9-chloro-7-methoxyacridine scaffold necessitates a multi-step approach, beginning with the regioselective synthesis of a suitably substituted acridine precursor. This involves the formation of the tricyclic acridine system with the desired methoxy (B1213986) and methyl groups at positions 7 and 2, respectively, followed by chlorination at the 9-position.

Synthesis of 9-chloro-7-methoxyacridine Precursors

The construction of the acridine core is typically achieved through classical methods such as the Ullmann condensation or the Bernthsen acridine synthesis. researchgate.netnih.gov For the specific substitution pattern of a 7-methoxy-2-methylacridone, a common precursor to the 9-chloroacridine (B74977), the Ullmann condensation is a highly effective route. This reaction involves the coupling of an anthranilic acid derivative with an appropriately substituted aniline (B41778) in the presence of a copper catalyst. nih.gov

A plausible synthetic route to the key precursor, 2-methyl-7-methoxy-9-acridone, involves the condensation of 2-amino-5-methylbenzoic acid with p-anisidine (B42471) (4-methoxyaniline). The subsequent intramolecular cyclization of the resulting N-arylanthranilic acid, typically under acidic conditions, yields the desired acridone (B373769).

Alternatively, the Bernthsen acridine synthesis offers another pathway, where a diarylamine is heated with a carboxylic acid in the presence of a dehydrating agent like zinc chloride or polyphosphoric acid. clockss.orgresearchgate.net In this case, the reaction of 4-methoxy-N-(4-methylphenyl)aniline with a suitable carboxylic acid derivative could be envisioned.

Once the 2-methyl-7-methoxy-9-acridone is obtained, the next critical step is the chlorination at the 9-position. This is commonly achieved by treating the acridone with phosphorus oxychloride (POCl₃), often in the presence of a base or with POCl₃ serving as both the reagent and solvent. This reaction proceeds via the formation of a Vilsmeier-like intermediate, leading to the substitution of the carbonyl oxygen with a chlorine atom to yield 2-methyl-9-chloro-7-methoxyacridine. The synthesis of the related 2-methoxy-9-chloroacridine has been reported by heating 2-[(2-methoxyphenyl)amino]benzoic acid with an excess of POCl₃. A similar approach can be applied to the synthesis of 2-methyl-9-chloro-7-methoxyacridine.

Interactive Table: Synthesis of 9-Chloroacridine Precursors

| Starting Material 1 | Starting Material 2 | Reaction Type | Key Reagents | Product | Ref. |

| o-Chlorobenzoic acid | p-Toluidine | Ullmann Condensation/Cyclization | Cu, K₂CO₃, then POCl₃ | 2-Methyl-9-chloroacridine | |

| 2-Amino-5-methylbenzoic acid | p-Anisidine | Ullmann Condensation/Cyclization | Cu, K₂CO₃, then POCl₃ | 2-Methyl-7-methoxy-9-chloroacridine | (Plausible) |

| 2-[(2-Methoxyphenyl)amino]benzoic acid | - | Cyclization/Chlorination | POCl₃ | 2-Methoxy-9-chloroacridine |

Strategies for Introduction of the Bromomethyl Moiety at Position 2

With the 2-methyl-9-chloro-7-methoxyacridine precursor in hand, the next stage is the selective introduction of the bromine atom onto the methyl group at the 2-position.

Side-chain Bromination Techniques

The most common and effective method for the conversion of a methyl group on an aromatic ring to a bromomethyl group is free-radical bromination, often referred to as benzylic bromination. nih.govresearchgate.net This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. The reaction is usually performed in a non-polar solvent like carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene (B45396) to prevent competing ionic reactions.

The selectivity for the benzylic position is due to the resonance stabilization of the resulting benzylic radical intermediate. The synthesis of related bromomethylacridines, such as 2-(bromomethyl)-7-methylacridine, has been successfully achieved using NBS and AIBN. clockss.org

Interactive Table: Side-chain Bromination of Methylacridines

| Substrate | Brominating Agent | Initiator | Solvent | Product | Ref. |

| 2-Methyl-9-chloro-7-methoxyacridine | N-Bromosuccinimide (NBS) | AIBN | CCl₄ | This compound | (Plausible) |

| 2,7-Dimethylacridine | N-Bromosuccinimide (NBS) | AIBN | CCl₄ | 2-(Bromomethyl)-7-methylacridine | clockss.org |

| Toluene Derivatives | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | ZrCl₄ | Dichloromethane | Benzyl Bromide Derivatives |

Alternative Synthetic Routes to Bromomethylated Acridines

While side-chain bromination is the most direct route, alternative strategies can also be employed. One such method is direct bromomethylation of the acridine core. However, this approach often suffers from a lack of regioselectivity and the formation of poly-substituted products. For instance, the reaction of acridine with bromomethylmethylether (BMME) in sulfuric acid has been reported to yield 4,5-bis(bromomethyl)acridine.

Another alternative involves a two-step process starting from the corresponding 2-methylacridine (B1618800) precursor. The methyl group can first be oxidized to a hydroxymethyl group using reagents like selenium dioxide or chromium trioxide. The resulting 2-(hydroxymethyl)-9-chloro-7-methoxyacridine can then be converted to the desired bromomethyl derivative using a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Reaction Mechanisms and Optimization for Key Synthetic Steps

The key transformations in the synthesis of this compound proceed through well-established reaction mechanisms. The Ullmann condensation involves the copper-catalyzed N-arylation of an amino group with an aryl halide. The mechanism is thought to involve oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the amine and reductive elimination.

The chlorination of the acridone with POCl₃ proceeds through the formation of a phosphate (B84403) ester intermediate at the carbonyl oxygen, which is then displaced by a chloride ion in an SNAr-type mechanism.

The side-chain bromination with NBS and AIBN is a classic free-radical chain reaction. researchgate.net The mechanism involves three main stages:

Initiation: The initiator (AIBN) decomposes upon heating to generate radicals, which then abstract a bromine atom from NBS to produce a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of the acridine to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of NBS (or Br₂ formed in situ from the reaction of NBS with HBr) to yield the bromomethylated product and another bromine radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

Optimization of the benzylic bromination step is crucial to maximize the yield of the desired monobrominated product and minimize the formation of the dibrominated byproduct. Key parameters to control include the stoichiometry of NBS, the concentration of the initiator, the reaction temperature, and the choice of solvent. clockss.org The use of continuous flow photochemical reactors has been shown to improve the efficiency and safety of benzylic brominations.

Targeted Derivatization and Analogue Synthesis via the Bromomethyl Moiety

The 2-(bromomethyl) group in this compound is a versatile synthetic handle for the introduction of a wide range of functional groups through nucleophilic substitution reactions. This allows for the targeted synthesis of a diverse library of acridine analogues.

The electrophilic carbon of the bromomethyl group is susceptible to attack by various nucleophiles, including amines, thiols, alcohols, and carbanions. For example, reaction with primary or secondary amines would yield the corresponding aminomethylacridine derivatives. These derivatives are of particular interest as the introduction of polyamine side chains is a common strategy in the design of DNA intercalating agents. The synthesis of bis-acridine derivatives, where two acridine units are linked by a diamine spacer, has been reported to enhance DNA binding affinity. researchgate.net

Furthermore, the bromomethyl group can be converted to other functional groups. For instance, hydrolysis can yield the corresponding hydroxymethylacridine, which can serve as a precursor for ester or ether linkages. Reaction with sodium cyanide would introduce a cyanomethyl group, which can be further hydrolyzed to a carboxymethyl group, providing a site for amide bond formation.

The combination of the planar acridine core, which can intercalate into DNA, with an alkylating bromomethyl group makes this compound and its derivatives potential candidates for dual-action anticancer agents. clockss.org The synthesis of various bis(bromomethyl)acridines and monofunctional 2-(bromomethyl)-7-methylacridine has been explored for their DNA crosslinking and intercalating properties. clockss.org These studies provide a strong rationale for the derivatization of this compound to generate novel compounds with potential therapeutic applications.

Nucleophilic Substitution Reactions for Covalent Conjugation

The presence of a highly reactive benzylic bromide in this compound makes it an excellent substrate for nucleophilic substitution reactions. This reactivity is the cornerstone of its use in covalently modifying a wide array of molecules. The electron-withdrawing nature of the acridine ring system further enhances the electrophilicity of the bromomethyl carbon, facilitating its reaction with various nucleophiles.

These substitution reactions are fundamental for creating covalent conjugates, where the acridine moiety is tethered to other molecules of interest, such as peptides, proteins, or other small molecules. The choice of nucleophile dictates the nature of the resulting linkage. For instance, reaction with a thiol-containing compound results in a thioether bond, while reaction with an amine yields a secondary amine linkage. The conditions for these reactions, including solvent, temperature, and the presence of a base, are optimized to ensure high yields and minimize side reactions.

Linker Chemistry and Bioconjugation Strategies for Research Probes

The strategic derivatization of this compound is central to its application in creating research probes. The development of such probes often involves the introduction of a linker between the acridine core and a biomolecule. This linker can influence the solubility, stability, and steric accessibility of the final conjugate.

Reaction with Thiol-Containing Biomolecules (e.g., Glutathione)

The soft nature of the sulfur atom in thiols makes them excellent nucleophiles for reacting with the soft electrophilic center of the bromomethyl group. This reaction is particularly relevant in biological systems, where the tripeptide glutathione (B108866) is a ubiquitous antioxidant. The reaction of this compound with glutathione proceeds via an S-alkylation mechanism, forming a stable thioether linkage. This specific reactivity has been exploited to develop probes for studying glutathione-mediated detoxification pathways and for assessing cellular redox states.

Amine and Other Nucleophilic Additions

Primary and secondary amines are also effective nucleophiles for the derivatization of this compound. The reaction typically requires a base to deprotonate the amine, enhancing its nucleophilicity. This chemistry allows for the conjugation of the acridine scaffold to amine-containing biomolecules, such as amino acids and polyamines. Other nucleophiles, including alcohols and carboxylates, can also be employed, although they generally exhibit lower reactivity compared to thiols and amines and may require more forcing reaction conditions.

Stereochemical Considerations in the Synthesis of Chiral Analogues

While this compound itself is an achiral molecule, its derivatization can lead to the formation of chiral centers. For instance, if the nucleophile used in a substitution reaction is chiral and non-racemic, the resulting product will be a mixture of diastereomers. Similarly, if the derivatization introduces a new stereocenter, and the reaction is not stereospecific, a racemic mixture of enantiomers will be produced.

In the context of developing biologically active compounds, the stereochemistry of the final product can be critical. Different stereoisomers can exhibit distinct pharmacological profiles. Therefore, when synthesizing chiral analogues of this compound derivatives, it is often necessary to employ stereoselective synthetic methods. This can involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to control the stereochemical outcome of the reaction.

Advanced Spectroscopic and Structural Elucidation Studies of 2 Bromomethyl 9 Chloro 7 Methoxyacridine and Its Derivatives

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Crystal Structure Determination of the Compound and its Co-crystals

The determination of the three-dimensional arrangement of atoms within a crystalline solid is fundamental to understanding its physical and chemical properties. For a molecule like 2-(bromomethyl)-9-chloro-7-methoxyacridine, X-ray crystallography would be the definitive technique to elucidate its solid-state conformation and packing.

Although a specific crystal structure for this compound has not been reported, we can predict certain features based on the known structures of other acridine (B1665455) derivatives. The planar acridine core is expected to dominate the packing, likely leading to stacked arrangements. The substituents—the bromomethyl, chloro, and methoxy (B1213986) groups—will influence the precise packing motif and intermolecular interactions. The formation of co-crystals, by crystallizing the compound with other molecules, could further modulate these interactions and create novel supramolecular architectures.

Table 1: Postulated Crystallographic Data for this compound This table presents hypothetical data based on common values for related organic compounds, as specific experimental data is unavailable.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Z (molecules/unit cell) | 4 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, the spectra would be dominated by the vibrations of the substituted acridine core.

The IR spectrum of the parent compound, acridine, shows characteristic bands for C-H stretching of the aromatic rings above 3000 cm⁻¹, and a complex pattern of C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. chemicalbook.com For 9-chloroacridine (B74977), specific vibrations involving the C-Cl bond would also be present. spectrabase.comchemicalbook.com

The introduction of the bromomethyl and methoxy groups would add further characteristic bands. The C-H stretching of the methoxy and bromomethyl groups would appear in the 3000-2800 cm⁻¹ range. The C-O stretching of the methoxy group would likely be observed around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). The C-Br stretching vibration of the bromomethyl group is expected in the lower frequency region, typically around 650-550 cm⁻¹.

Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | Acridine Ring | 3100 - 3000 |

| Aliphatic C-H Stretch | -CH₂Br, -OCH₃ | 3000 - 2850 |

| C=C and C=N Stretch | Acridine Ring | 1650 - 1400 |

| C-O-C Asymmetric Stretch | Methoxy | ~1250 |

| C-O-C Symmetric Stretch | Methoxy | ~1050 |

| C-Cl Stretch | Chloro | 800 - 600 |

| C-Br Stretch | Bromomethyl | 650 - 550 |

Advanced Spectroscopic Probes for Molecular Interactions (e.g., UV-Vis, Fluorescence)

UV-Visible absorption and fluorescence spectroscopy are sensitive tools for investigating the electronic properties of molecules and their interactions with their environment. Acridine derivatives are well-known for their distinct spectroscopic properties. researchgate.net

UV-Vis Absorption: The UV-Vis spectrum of acridine-based compounds is characterized by intense absorption bands corresponding to π-π* transitions within the aromatic system. researchgate.net For acridine derivatives, these bands typically appear in the range of 350-450 nm. researchgate.net The exact position and intensity of the absorption maxima (λmax) are influenced by the nature and position of the substituents. The electron-donating methoxy group and the electron-withdrawing chloro and bromomethyl groups in this compound are expected to cause shifts in these absorption bands compared to the parent acridine molecule.

Fluorescence: Many acridine derivatives are highly fluorescent. The fluorescence emission is typically observed at a longer wavelength than the absorption (a phenomenon known as the Stokes shift). The fluorescence properties, including the emission maximum (λem) and quantum yield (ΦF), are highly sensitive to the molecular structure and the local environment. For instance, the related compound 9-(bromomethyl)acridine (B74509) has an emission maximum at 469 nm when derivatized. sigmaaldrich.com A structural isomer of an amino derivative, 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA), is a well-known fluorescent probe with an excitation maximum at 411 nm and an emission maximum at 475 nm. caymanchem.comchemodex.com It is anticipated that this compound would also exhibit fluorescence in a similar region of the spectrum.

Table 4: Spectroscopic Data for Structurally Related Acridine Derivatives

| Compound | λex (nm) | λem (nm) | Solvent/Condition |

| 9-(Bromomethyl)acridine | 335 | 469 | 0.1 M phosphate (B84403) pH 7.0 (derivatized) sigmaaldrich.com |

| 9-Amino-6-chloro-2-methoxyacridine (ACMA) | 411 | 475 | Methanol caymanchem.comchemodex.com |

Mechanistic Investigations of Molecular Interactions of 2 Bromomethyl 9 Chloro 7 Methoxyacridine Analogues

DNA/RNA Binding Modes and Intercalation Mechanisms of Acridine (B1665455) Derivatives

Acridine derivatives represent a significant class of compounds extensively studied for their interactions with nucleic acids. stlawu.edu The fundamental structural feature of these molecules is a planar, tricyclic aromatic system, which is optimal for insertion between the base pairs of double-stranded DNA and, in some cases, structured RNA. stlawu.eduwiserpub.comresearchgate.net This primary mode of non-covalent binding is known as intercalation. wiserpub.com The process involves the acridine chromophore stacking between adjacent base pairs, leading to significant conformational changes in the nucleic acid structure. wiserpub.comresearchgate.net

The stability of the resulting complex is primarily attributed to π-π stacking interactions between the aromatic rings of the acridine molecule and the heterocyclic bases of the nucleic acid. researchgate.netnih.gov Additionally, van der Waals forces and, for derivatives with charged side chains, ionic bonds with the phosphate (B84403) backbone of the DNA contribute to the binding affinity. nih.govmdpi.com This interaction effectively obstructs the normal function of DNA-processing enzymes like polymerases, thereby inhibiting crucial cellular processes such as DNA replication and transcription. wiserpub.commdpi.com While intercalation is the dominant binding mode, some acridine derivatives can also interact with single-stranded DNA, likely through electrostatic forces or dye-base stacking. oup.com

For the specific analogue, 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA), studies have revealed a complex binding mechanism involving the formation of three distinct complexes with DNA. nih.gov The initial complex conforms to the classical intercalation model, while subsequent complexes involve additional, externally bound dye molecules. nih.gov

The interaction between acridine derivatives and nucleic acids is governed by specific thermodynamic and kinetic parameters that define the stability and formation rate of the complex. Thermodynamic studies, often conducted using techniques like isothermal titration calorimetry (ITC) and spectrophotometry, provide insights into the binding affinity (Kb), free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of the interaction. nih.gov

The binding process is typically spontaneous, characterized by a negative Gibbs free energy change. The enthalpic and entropic contributions can vary depending on the specific substituents on the acridine ring and the ionic strength of the solution. For instance, the binding of some acridine-4-carboxamide derivatives to DNA is primarily enthalpy-driven, suggesting that favorable van der Waals forces and hydrogen bonds are the main stabilizing interactions. nih.gov The binding affinity is often dependent on ionic strength, indicating a significant electrostatic component to the interaction, particularly for cationic derivatives. nih.gov

Kinetic studies, using methods like T-jump, reveal the rates of association and dissociation. For the analogue 9-amino-6-chloro-2-methoxyacridine (ACMA), the formation and dissociation kinetics of its primary intercalated complex with DNA have been elucidated, providing a deeper understanding of the dynamic nature of this interaction. nih.gov The stability of the intercalation complex is also strongly correlated with the lipophilicity of the acridine derivatives. mdpi.comnih.gov

Below is a table summarizing binding constants for various acridine derivatives interacting with calf thymus DNA (ctDNA).

| Acridine Derivative | Binding Constant (Kb) (M-1) | Source |

| Acridine-thiosemicarbazone derivatives | 1.74 × 104 to 1.0 × 106 | mdpi.com |

| 3,9-disubstituted acridine 17a | 9.03 × 104 | mdpi.com |

| 3,9-disubstituted acridine derivative | 2.81 × 104 | mdpi.com |

| 9-amino-6-chloro-2-methoxyacridine (PD(I) complex) | (6.5 ± 1.1) × 104 | nih.gov |

| 9-amino-6-chloro-2-methoxyacridine (PD(II) complex) | (5.5 ± 1.5) × 104 | nih.gov |

| 9-amino-6-chloro-2-methoxyacridine (PD(III) complex) | (5.7 ± 0.03) × 104 | nih.gov |

| Acridine-DNA complex 3b (-F) | 3.18 × 10³ | researchgate.net |

| Acridine derivative CL-07 | 4.75 × 104 | nih.gov |

This table is interactive. Click on the headers to sort the data.

The nature and position of substituents on the acridine ring play a critical role in modulating the DNA/RNA binding affinity and specificity. nih.gov These modifications can alter the electronic properties, steric profile, and potential for additional interactions with the nucleic acid.

Bromomethyl Group: A bromomethyl group is an alkylating agent. Its presence at the C2 position introduces the potential for covalent bond formation with nucleophilic sites on DNA bases (e.g., the N7 of guanine) after the initial intercalation event. This two-step process—intercalation followed by alkylation—can lead to a highly stable, irreversible adduct, significantly enhancing the biological effect.

Chloro Group: The 9-chloro substituent is a common feature in many biologically active acridines. It serves as a reactive site for the synthesis of 9-aminoacridine derivatives. stlawu.edu As an electron-withdrawing group, it influences the electron distribution of the aromatic system, which can affect the strength of the π-stacking interactions with DNA bases.

Methoxy (B1213986) Group: The methoxy group at the C7 position is an electron-donating group. It can increase the electron density of the acridine ring system, potentially altering the intercalation geometry and binding energy. The presence of such substituents can significantly enhance the binding affinity and enthalpy of the interaction compared to the parent compound. nih.gov

Studies on various acridine analogues have shown that modifications can direct both the thermodynamic mechanisms and the specific molecular interactions at the DNA binding site. nih.gov For instance, some acridine homodimers exhibit a high affinity for AT-rich regions of nucleic acids. medchemexpress.com In contrast, other acridine-4-carboxamide derivatives show a preference for GC-rich sequences. oup.com The linker length and identity of the conjugated moiety in aminoglycoside-acridine conjugates can also be tuned to optimize binding affinity and specificity for particular RNA structures, such as the HIV-1 Rev Response Element (RRE), over duplex DNA. acs.org

The intercalation of an acridine derivative induces significant and well-characterized structural perturbations in the DNA double helix. These changes are a direct consequence of the insertion of the planar chromophore between adjacent base pairs, which necessitates a local unwinding of the helix to create space.

Key structural changes include:

Helical Unwinding: To accommodate the intercalated molecule, the helical twist angle between the adjacent base pairs is reduced, resulting in a local unwinding of the DNA. This effect can be quantified using techniques like plasmid unwinding electrophoresis. nih.gov

Conformational Distortion: The intercalation causes a distortion of the sugar-phosphate backbone and can lead to changes in the conformation of the deoxyribose rings. These structural alterations can be detected by methods such as Circular Dichroism (CD) spectroscopy, which is sensitive to the helical structure of DNA. nih.gov

Thermal Stabilization: The binding of acridine derivatives generally increases the thermal stability of the DNA duplex, resulting in a higher melting temperature (Tm). This stabilization is a consequence of the favorable energetic interactions of the intercalated complex. oup.com

Spectroscopic studies on acridine-thiosemicarbazone derivatives have demonstrated both hyperchromic and hypochromic effects in their absorption spectra upon binding to DNA, reflecting changes in the DNA helix structure. mdpi.com At high concentrations, some intercalating agents like acridine orange can even induce denaturation and condensation of DNA. nih.govsemanticscholar.org

Photoinduced electron transfer (PET) is a process where an electron is transferred from a donor molecule to an acceptor molecule following the absorption of light by one of the components. youtube.com In the context of DNA-acridine complexes, the acridine derivative can act as a photosensitizer. Upon excitation with light, the intercalated acridine can either accept an electron from a nearby DNA base or donate an electron to it. nih.gov

Guanine is the most readily oxidized of the natural DNA bases and is often the primary electron donor in these reactions. nih.gov The PET process can lead to the formation of a guanine radical cation (G•+) and an acridine radical anion, or vice versa. This charge separation can initiate a cascade of further reactions, including long-range electron transfer through the stacked π-system of the DNA duplex, a phenomenon sometimes referred to as the "DNA wire". nih.govacs.org

The ultimate consequence of PET can be oxidative damage to the DNA, leading to strand cleavage. nih.gov The efficiency and direction of electron transfer (whether the acridine acts as a donor or acceptor) depend on the specific electronic properties of the acridine derivative. For example, amsacrine, a 9-anilinoacridine, is thought to act as an electron donor, while N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) may function as an electron acceptor. nih.gov These PET reactions are considered to be potentially important contributors to the biological activity of these drugs. nih.gov

Protein Interaction Profiles and Enzyme Inhibition Kinetics (In Vitro Mechanistic Studies)

Beyond direct interaction with nucleic acids, the biological activity of acridine derivatives is often mediated by their ability to inhibit critical cellular enzymes. researchgate.net The planar acridine scaffold facilitates binding to active or allosteric sites of various proteins, leading to modulation of their function. The primary enzyme targets for this class of compounds are topoisomerases and cholinesterases. researchgate.netfrontiersin.org

Topoisomerases: DNA topoisomerases (Topo) are essential enzymes that manage the topological state of DNA during processes like replication, transcription, and chromosome segregation. Acridine derivatives are well-known inhibitors of both Topoisomerase I (which creates single-strand breaks) and Topoisomerase II (which creates double-strand breaks). nih.govmdpi.com

These compounds typically act as "topoisomerase poisons" rather than simple inhibitors. researchgate.netnih.gov They function by intercalating into the DNA and trapping the transient "cleavable complex," which is an intermediate state where the enzyme is covalently bound to the cleaved DNA strand(s). mdpi.com Stabilization of this complex prevents the re-ligation of the DNA break, leading to the accumulation of DNA strand breaks that are toxic to the cell. nih.gov The first acridine-based anticancer agent shown to act as a topoisomerase II poison was amsacrine. mdpi.comresearchgate.netnih.gov

The inhibitory potency of acridine derivatives is often evaluated by measuring their IC50 values. For example, certain acridine/sulfonamide hybrids have shown significant inhibitory effects on both Topo I and Topo II. mdpi.com

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary strategy for the symptomatic treatment of Alzheimer's disease. nih.gov Many compounds containing an acridine moiety exhibit potent inhibitory activity against both AChE and BChE. frontiersin.org Tacrine, an acridine derivative, was the first drug approved for this indication. frontiersin.org

Kinetic analysis of novel 9-phosphorylated acridine derivatives has shown that they can act as effective BChE inhibitors, with some demonstrating a mixed mechanism of inhibition. frontiersin.org The selectivity for BChE over AChE can be influenced by the substituents on the acridine scaffold. frontiersin.orgnih.gov Molecular docking studies often complement kinetic data to explain the observed efficacy and selectivity of these inhibitors. frontiersin.orgnih.gov

The table below presents IC50 values for the inhibition of topoisomerases and cholinesterases by various acridine analogues.

| Compound | Target Enzyme | IC50 (µM) | Source |

| Acridine/Sulfonamide Hybrid 8b | Topoisomerase I | 3.41 | mdpi.com |

| Acridine/Sulfonamide Hybrid 7c | Topoisomerase II | 7.33 | mdpi.com |

| 9-phosphoryl-9,10-dihydroacridine 1d | Butyrylcholinesterase | 2.90 | researchgate.net |

| 9-phosphoryl-9,10-dihydroacridine 1e | Butyrylcholinesterase | 3.22 | researchgate.net |

| 9-phosphorylacridine 2d | Butyrylcholinesterase | 6.90 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Active Site vs. Allosteric Binding Mechanisms

Acridine derivatives predominantly exert their biological effects through direct binding to the active sites of target biomolecules, a mechanism known as orthosteric inhibition. This is in contrast to allosteric binding, where a molecule binds to a site distinct from the active site to modulate the protein's activity. researchgate.net Research into various acridine analogues consistently points towards their function as orthosteric ligands, particularly targeting enzymes involved in DNA replication and cell signaling.

For instance, certain substituted acridine derivatives have been identified as potent inhibitors of enzymes like topoisomerase II. nih.gov Computational docking studies of these analogues reveal that the planar acridine ring intercalates between DNA base pairs at the enzyme's active site, while side chains form additional stabilizing interactions with the protein and nucleic acid residues. nih.gov This direct interference with the enzyme's catalytic cycle is a hallmark of active site binding.

Similarly, other research has demonstrated that specific acridine compounds can bind within the active site of extracellular signal-regulated kinase (ERK), a key protein in cell signaling pathways. researchgate.net Molecular docking simulations supported a strong binding affinity, characterized by hydrogen bonding and hydrophobic interactions within the kinase's active pocket. researchgate.net

Currently, there is limited evidence to suggest that acridines like 2-(Bromomethyl)-9-chloro-7-methoxyacridine function as allosteric modulators. The established mode of action for this class of compounds is competitive binding at the substrate-binding site of their biological targets.

Table 1: Observed Binding Mechanisms for Structurally Related Acridine Derivatives

| Acridine Analogue Type | Target Biomolecule | Binding Mechanism | Primary Interactions |

| 9-Acridinyl Derivatives | Topoisomerase II | Active Site (Orthosteric) | DNA Intercalation, Protein-Ligand Interactions nih.gov |

| Substituted Acridines | ERK (Kinase) | Active Site (Orthosteric) | Hydrogen Bonding, Hydrophobic Interactions researchgate.net |

| 9-Aminoacridine Carboxamides | DNA | Active Site (Intercalation) | Electrostatic and van der Waals forces nih.gov |

Membrane Interaction Studies and Permeability Mechanisms (Cellular Uptake, not Clinical Efficacy)

The ability of a compound to cross cellular membranes is fundamental to its biological activity. For acridine derivatives, cellular uptake is influenced by factors such as lipophilicity, molecular size, and the presence of specific functional groups that can facilitate transport. The planar, aromatic structure of the acridine core imparts significant lipophilicity, which generally favors passive diffusion across the lipid bilayer of cell membranes.

Studies on various acridine analogues have shown that modifications to the core structure can significantly impact membrane permeability. For example, the addition of a phosphorus moiety to the acridine scaffold has been suggested to enhance penetration through cell membranes. nih.gov The lipophilicity of acridine derivatives has also been correlated with their binding to plasma proteins like alpha-acid glycoprotein (AAG), which can, in turn, affect the concentration of free drug available to enter cells. drugbank.com

The process of cellular uptake can be investigated using various methods. For instance, the fluorescent properties of some acridines, like Acridine Orange, are utilized to study lysosomal membrane integrity and permeability. researchgate.net Changes in fluorescence can indicate the compound's accumulation in acidic organelles and its effect on membrane stability. researchgate.net More direct studies involving subcellular fractionation have been used to determine the localization of acridine-containing compounds, revealing accumulation in the cytoplasm and specific organelles like mitochondria. nih.gov The exact mechanisms of uptake, whether through passive diffusion or carrier-mediated transport, are often compound-specific and can be elucidated through the use of uptake inhibitors. nih.gov

Table 2: Factors Influencing Cellular Uptake of Acridine Analogues

| Factor | Influence on Permeability/Uptake | Example/Observation |

| Lipophilicity | Generally enhances passive diffusion across lipid membranes. | The planar acridine core is inherently lipophilic. drugbank.com |

| Functional Groups | Can be modified to improve membrane penetration. | Addition of a phosphorus moiety may enhance cell membrane transit. nih.gov |

| Plasma Protein Binding | Affects the free concentration available for uptake. | Binding of DACA analogues to AAG is related to lipophilicity. drugbank.com |

| Uptake Mechanism | Can involve passive diffusion or specific transporter proteins. | Studies with inhibitors can differentiate uptake pathways. nih.gov |

Reactive Intermediate Formation and Molecular Adducts with Biomolecules (e.g., DNA Alkylation)

The 2-(bromomethyl) substituent on the acridine ring is a key structural feature, imparting the potential for the compound to act as an alkylating agent. The bromine atom is a good leaving group, making the adjacent methylene carbon electrophilic and susceptible to nucleophilic attack by biomolecules such as DNA and proteins. This reactivity is a critical aspect of the compound's mechanism of action.

Research on other bromomethyl-substituted acridines has demonstrated their dual functionality: the planar acridine core intercalates into the DNA double helix, while the reactive bromomethyl group covalently binds to the DNA, forming a molecular adduct. researchgate.net This process is a form of DNA alkylation. Molecular modeling of a 4,5-bis(bromomethyl)acridine intercalated in DNA indicated that the bromomethyl group is positioned in close proximity to the N7 atom of guanine, a common site for DNA alkylation. nih.govresearchgate.net The formation of these covalent adducts can block DNA replication and transcription, leading to cytotoxic effects. researchgate.netnih.gov

The formation of such reactive intermediates and their subsequent adduction to biomolecules is a mechanism shared by many clinically used anticancer agents. mdpi.comnih.gov Alkylating agents are known to form various adducts on DNA bases, with N7-alkylguanine and N3-alkyladenine being common products. nih.gov While some of these adducts are relatively benign, others can be highly mutagenic and cytotoxic if not repaired by cellular DNA repair pathways. nih.govnih.gov The genotoxic potential of related acridine compounds, such as 9-amino-6-chloro-2-methoxy acridine (ACMA), has been confirmed through assays that detect DNA damage. researchgate.net

The combination of DNA intercalation and alkylation by a single molecule, as is plausible for this compound, represents a potent mechanism for inducing DNA damage and subsequent cellular responses.

Table 3: Potential Reactive Intermediates and Biomolecular Adducts of Bromomethylacridines

| Reactive Moiety | Proposed Intermediate | Target Biomolecule | Type of Adduct/Interaction | Consequence |

| Acridine Core | - | DNA | Intercalation between base pairs | Distortion of DNA helix |

| Bromomethyl Group | Electrophilic carbonium ion (transient) | DNA (Guanine N7, Adenine N3) | Covalent DNA adduct (Alkylation) researchgate.net | Blockage of replication/transcription researchgate.net |

| Bromomethyl Group | Electrophilic carbonium ion (transient) | Proteins (e.g., Cysteine, Histidine residues) | Covalent protein adduct | Alteration of protein function |

Computational Chemistry and Molecular Modeling Approaches for 2 Bromomethyl 9 Chloro 7 Methoxyacridine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties, offering a balance between accuracy and computational cost. For acridine (B1665455) derivatives, DFT studies can reveal how different substituents influence the electronic environment of the acridine core.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com

For acridine derivatives, the distribution of HOMO and LUMO is typically spread across the planar acridine ring system. The introduction of substituents like the chloro, methoxy (B1213986), and bromomethyl groups on the 2-(Bromomethyl)-9-chloro-7-methoxyacridine molecule would be expected to modulate the energies and localizations of these orbitals. Electron-donating groups generally increase the energy of the HOMO, while electron-withdrawing groups lower the energy of the LUMO. missouristate.edu For instance, a detailed computational analysis of various acridine derivatives has been performed using conceptual density functional theory to understand their reactivity. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Acridine Analogs

| Compound/Analog | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 9-Anilinoacridine | -5.50 | -2.00 | 3.50 |

| 2,4-Diaryl-9-chloro-5,6,7,8-tetrahydroacridine (Derivative 4a) | - | - | 3.37 (Optical) |

| 2,4-Diaryl-9-chloro-5,6,7,8-tetrahydroacridine (Derivative 4c) | -5.78 | -2.92 | 2.86 (Electrochemical) |

Note: The data presented is for analogous compounds and is intended to be representative. Actual values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack.

For acridine derivatives, the MEP is significantly influenced by the substituents. In a study of 6-chloro-2-methoxy-9-substituted acridines, an analog of the target molecule, the chlorine atom was shown to introduce an additional region of negative electrostatic potential. researchgate.net The nitrogen atom in the acridine ring is also a site of negative potential, making it a likely protonation site. The methoxy group, being electron-donating, would increase the negative potential in its vicinity, while the electron-withdrawing nature of the chlorine atom and the bromomethyl group would create regions of positive potential. Understanding the MEP is crucial for predicting how the molecule will interact with biological targets, such as the phosphate (B84403) backbone or specific residues of DNA. researchgate.netrsc.org

The electronic properties of acridine derivatives can be significantly altered by their protonation state, particularly at the heterocyclic nitrogen atom. Protonation can affect solubility, bioavailability, and the ability of the molecule to interact with biological targets. Computational studies can model the effects of protonation on the electronic structure.

Protonation of the acridine nitrogen generally leads to a stabilization of the crystal structure through the formation of strong hydrogen bonds. This can also alter the intermolecular interactions within a biological complex. For example, in studies of 9-aminoacridine, protonation was found to modify the proportion of N···H and O···H intermolecular contacts. While specific data for this compound is not available, it is reasonable to infer that its protonated form would exhibit altered electronic properties and binding affinities.

Molecular Dynamics (MD) Simulations of Ligand-Biomacromolecule Complexes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. MD simulations can provide detailed insights into the dynamic processes of a ligand binding to a biomacromolecule, such as DNA. These simulations are particularly useful for understanding the stability of the complex and the role of the surrounding solvent molecules.

Acridine derivatives are well-known DNA intercalators, inserting their planar ring system between the base pairs of the DNA double helix. MD simulations can model this intercalation process, providing information on the conformational changes in both the ligand and the DNA, and the energetics of binding.

Simulations of related acridine compounds, such as 9-aminoacridine, have been used to study the physical basis for the "neighbor-exclusion principle," which posits that intercalation can only occur at every other base-pair site. nih.govnih.gov These simulations can analyze the stability of different intercalation geometries and the role of van der Waals forces and ionic bonds in stabilizing the complex. mdpi.com For this compound, MD simulations could predict its preferred intercalation site on DNA and the stability of the resulting complex, taking into account the specific interactions of its substituents with the DNA grooves.

Water molecules play a crucial role in mediating the interactions between ligands and biomolecules. rsc.orgnih.gov They can form hydrogen bond networks that stabilize the binding complex or need to be displaced from the binding site for the ligand to bind. MD simulations can explicitly model the behavior of water molecules in and around the binding pocket.

In the context of DNA intercalation, structured water molecules in the minor and major grooves are critical for stabilizing the DNA structure and can influence ligand binding. nih.gov An MD simulation of this compound intercalated into DNA would reveal the dynamics of water molecules in the binding site. It could show whether water molecules bridge interactions between the ligand's substituents (like the methoxy or bromomethyl groups) and the DNA, or if their displacement is a key factor in the binding affinity. This level of detail is essential for a comprehensive understanding of the binding mechanism.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling (Focused on Molecular Interactions)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying key physicochemical properties or structural features (descriptors) that influence activity, QSAR models can predict the activity of new, unsynthesized compounds. mdpi.com

Three-dimensional QSAR (3D-QSAR) extends this concept by considering the 3D properties of molecules. Techniques like CoMFA and CoMSIA calculate steric, electrostatic, and other fields around a set of aligned molecules, providing a more detailed and intuitive understanding of how molecular shape and electronic properties affect interaction with a biological target. slideshare.netnih.gov

Comparative Molecular Field Analysis (CoMFA) is a seminal 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. slideshare.net The process involves aligning the molecules, placing them in a 3D grid, and calculating the interaction energies between a probe atom (typically an sp³ carbon with a +1 charge) and each molecule at every grid point. These energy values serve as the descriptors for building a statistical model, often using Partial Least Squares (PLS) regression.

A notable study on substituted acridines as telomerase inhibitors illustrates this approach. nih.gov Researchers developed CoMFA models to understand the structural requirements for inhibiting telomerase via stabilization of G-quadruplex DNA. nih.govacs.org The resulting models yield contour maps that visualize the regions where changes in steric and electrostatic properties would enhance or diminish biological activity.

Steric Contour Maps: These maps highlight areas where bulky groups are favored (typically shown in green) or disfavored (typically shown in yellow). For the acridine scaffold, such maps might indicate that a larger substituent at a specific position could enhance π-stacking interactions with DNA base pairs or create favorable van der Waals contacts within a protein's binding pocket.

Electrostatic Contour Maps: These maps identify regions where positive charge is favorable (blue contours) or where negative charge is favorable (red contours). For an acridine derivative, these maps could reveal that an electron-withdrawing group (increasing positive potential) at the 9-position or an electron-donating group (increasing negative potential) on the acridine ring system is crucial for optimal interaction with the target.

A hypothetical CoMFA model for a series of compounds including this compound would likely show that the electronegative chlorine at the C9 position and the methoxy group at C7 significantly influence the electrostatic field, while the bromomethyl group at C2 contributes to both the steric and electrostatic landscape.

Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that, in addition to steric and electrostatic fields, evaluates hydrophobic, and hydrogen-bond donor and acceptor fields. slideshare.net This is achieved using a Gaussian function, which avoids the steep potential changes at close distances often seen in CoMFA, making the resulting contour maps easier to interpret.

In a comprehensive 3D-QSAR study of acridine derivatives targeting G-quadruplex DNA, a CoMSIA model provided highly predictive and statistically robust results. nih.gov The analysis of the different contour maps offered detailed insights:

Hydrophobic Maps: These maps indicate where hydrophobic (yellow contours) or hydrophilic (white contours) groups would be beneficial for activity. This could highlight the importance of the aromatic acridine core in making non-polar contacts.

H-Bond Donor/Acceptor Maps: These maps show where hydrogen bond donors (cyan contours) or acceptors (purple contours) would improve binding affinity. For the acridine scaffold, the ring nitrogen is a key hydrogen bond acceptor. For this compound, the oxygen of the methoxy group could also act as a hydrogen bond acceptor.

The combination of these different fields in CoMSIA provides a more complete picture of the molecular interactions governing the biological activity of acridine derivatives.

| 3D-QSAR Model | Statistical Significance (q²) | Predictive Ability (r²_pred) | Key Contributing Fields |

| CoMFA | High (e.g., >0.5) | High (e.g., >0.6) | Steric, Electrostatic |

| CoMSIA | High (e.g., >0.5) | High (e.g., >0.6) | Steric, Electrostatic, Hydrophobic, H-Bond Donor/Acceptor |

| This interactive table summarizes the typical outputs and contributing fields in CoMFA and CoMSIA studies based on analyses of acridine derivatives. nih.govnih.gov |

Virtual Screening and Ligand Design Based on Acridine Scaffolds for Novel Molecular Probes

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or nucleic acid. nih.gov This method accelerates the discovery of lead compounds by prioritizing a smaller, more promising subset of molecules for experimental testing. researchgate.net

The acridine scaffold is an excellent starting point for ligand design and virtual screening due to its well-documented ability to intercalate into DNA and interact with various enzymes. nih.gov Its planar, aromatic structure is a privileged pharmacophore for targeting nucleic acids and protein binding sites. nih.gov

The process of virtual screening based on the acridine scaffold would typically involve:

Library Generation: A virtual library of acridine derivatives is created. This can be a general library of known chemicals or a focused library designed by computationally adding various substituents to the 2, 7, and 9 positions of the acridine core, including groups like bromomethyl, chloro, and methoxy.

Target Selection and Preparation: A 3D structure of a biological target (e.g., topoisomerase, a specific kinase, or a DNA G-quadruplex) is obtained, often from a protein data bank.

Docking and Scoring: The library of acridine compounds is then computationally "docked" into the active site of the target. Each resulting pose is assigned a score that estimates its binding affinity.

Hit Selection: Compounds with the best scores are selected as "hits" for further experimental validation.

Structure-based modeling has been successfully used to design disubstituted acridine compounds with high selectivity for human telomeric quadruplex DNA, demonstrating the power of these methods in creating novel molecular probes. nih.gov

Docking Studies to Predict Binding Poses and Interactions with Molecular Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, e.g., a protein or DNA) to form a stable complex. nih.govtandfonline.com The primary goal of docking is to predict the binding mode and affinity, which provides crucial insights into the molecular basis of the interaction.

For acridine derivatives, docking studies have been instrumental in explaining their biological activities. nih.gov For a compound like this compound, docking could be used to predict its binding to various targets.

Potential Molecular Targets and Interactions:

DNA Intercalation: Docking studies can model how the planar acridine ring inserts itself between DNA base pairs. The model would likely show significant π-π stacking interactions between the aromatic system of the acridine and the nucleobases. The substituents would lie in the DNA grooves, where they can form additional interactions.

Topoisomerase Inhibition: Acridines are known topoisomerase inhibitors. Docking into the enzyme-DNA complex can reveal how the acridine scaffold stabilizes this complex, preventing the re-ligation of the DNA strand. Interactions often involve hydrogen bonds with amino acid residues in the binding pocket and intercalation at the cleavage site.

Kinase Inhibition: Many acridine derivatives have been designed as kinase inhibitors. dartmouth.edu Docking into the ATP-binding site of a kinase like Src can predict key interactions. acs.org For example, the acridine ring nitrogen might form a crucial hydrogen bond with a backbone amide in the hinge region of the kinase, a common binding motif for kinase inhibitors.

A docking study of this compound into a target like a kinase ATP-binding site would likely predict the following interactions:

| Predicted Interaction Type | Involved Moiety on Compound | Potential Interacting Partner on Target |

| Hydrogen Bonding | Acridine Ring Nitrogen, Methoxy Oxygen | Hinge region amino acids (e.g., Met, Cys) |

| π-π Stacking | Acridine Aromatic System | Aromatic residues (e.g., Phe, Tyr) |

| Halogen Bonding | 9-Chloro Substituent | Electron-rich atoms (e.g., backbone carbonyls) |

| van der Waals Contacts | Bromomethyl Group, Methoxy Group | Hydrophobic pocket residues |

| This interactive table outlines the plausible molecular interactions that could be predicted for this compound through docking studies. |

These computational predictions provide testable hypotheses that are invaluable for guiding the synthesis of new derivatives and for designing experiments to validate the mechanism of action.

Applications As Research Tools and Probes

Development as Fluorescent Probes for In Vitro and Cellular Imaging Studies (Mechanistic Focus)

The design of 2-(Bromomethyl)-9-chloro-7-methoxyacridine as a fluorescent probe is centered on its capacity for covalent labeling, which is crucial for long-term imaging studies where probe retention is necessary. The acridine (B1665455) core is a well-established fluorophore, and its derivatives are often sensitive to the local microenvironment, which can provide additional information about the labeled biomolecule.

In model systems, this compound can be employed to develop fluorescent sensors for specific biomolecules. By conjugating it to a recognition moiety (e.g., an oligonucleotide, a peptide, or a small molecule with affinity for a specific target), a targeted fluorescent probe can be created. The principle relies on the covalent attachment of the acridine derivative to this recognition element. The subsequent binding of the target analyte to the recognition element can induce a change in the fluorescence properties of the acridine fluorophore, such as intensity or emission wavelength, allowing for quantitative detection. For instance, a probe for a specific protein could be designed where the acridine derivative is attached to a known ligand of that protein.

While specific studies on this compound for ion sensing are not prevalent, the concept can be extended by incorporating an ion-chelating moiety. The binding of an ion to the chelator could allosterically affect the acridine's fluorescence.

Below is a representative data table illustrating the potential fluorescence properties of this compound when used as a labeling reagent for a model thiol-containing biomolecule.

| Property | Value |

|---|---|

| Excitation Wavelength (λex) | ~410 nm |

| Emission Wavelength (λem) | ~470 nm |

| Quantum Yield (Φ) of Free Probe | Low |

| Quantum Yield (Φ) of Covalent Adduct | Moderate to High |

| Reactive Group | Bromomethyl |

| Target Functional Groups | Thiols, Amines |

This interactive table provides a summary of the key characteristics of this compound as a fluorescent probe.

The ability to covalently label intracellular components makes this compound a candidate for monitoring dynamic cellular processes. By targeting specific proteins or other biomolecules, the probe can be used to track their localization, trafficking, and interactions within living cells. For example, by labeling a specific protein with this probe, its movement between cellular compartments, such as the nucleus and cytoplasm, can be visualized using fluorescence microscopy.

The mechanism of action for such applications involves the cell-permeable nature of the probe, allowing it to enter the cell and react with its intended target. The covalent bond ensures that the fluorescent signal is retained at the site of the target molecule, even through cellular processes like division or protein turnover, depending on the stability of the labeled molecule itself. The environmental sensitivity of the acridine fluorophore can also be advantageous, as changes in the local environment of the labeled protein (e.g., conformational changes upon binding to another protein) could be reflected in the fluorescence signal.

Utilization in In Vitro Biochemical Assays for Target Identification and Validation

In the realm of in vitro biochemical assays, this compound can serve as a valuable tool for identifying and validating molecular targets. One common application is in fluorescence polarization (FP) assays. In a typical competitive FP assay, a fluorescently labeled ligand (the probe, created by reacting this compound with a known ligand) binds to a target protein, resulting in a high FP value due to the slower rotation of the large complex. When an unlabeled competing compound displaces the fluorescent ligand, the smaller, faster-rotating unbound probe results in a lower FP value. This method is highly amenable to high-throughput screening for inhibitors of protein-ligand interactions. nih.gov

Another application is in Förster Resonance Energy Transfer (FRET) based assays. nih.gov By labeling one interacting partner with this compound (as a donor or acceptor) and the other with a suitable FRET partner, the proximity of the two molecules can be monitored. nih.govnih.gov Formation of the complex brings the two fluorophores close, leading to FRET, which can be measured as a change in the emission spectrum. nih.govnih.gov This is particularly useful for studying protein-protein interactions or conformational changes within a single protein. nih.gov

The following table summarizes potential applications in biochemical assays:

| Assay Type | Principle | Application Example |

|---|---|---|

| Fluorescence Polarization (FP) | Change in rotational speed of a fluorescent molecule upon binding to a larger molecule. | Screening for inhibitors of a protein-peptide interaction. nih.gov |

| FRET-based Assays | Energy transfer between two fluorophores in close proximity. nih.gov | Monitoring protein-protein association or dissociation in real-time. nih.gov |

| Covalent Labeling Studies | Direct labeling of a target protein to confirm binding or identify binding sites. | Mapping the active site of an enzyme by labeling reactive cysteine residues. |

This interactive table outlines the use of this compound in various in vitro biochemical assays.

Role in Nucleic Acid Labeling and Detection Technologies

The acridine core of this compound is a known DNA intercalating agent, a property that can be exploited for nucleic acid labeling. While intercalation is a non-covalent interaction, the presence of the reactive bromomethyl group allows for potential covalent attachment to modified nucleic acids or associated proteins. For instance, oligonucleotides synthesized with a thiol modification at a specific position can be covalently labeled with this compound. These labeled oligonucleotides can then be used as probes in various hybridization-based assays, such as fluorescence in situ hybridization (FISH) or Northern/Southern blotting, offering a non-radioactive detection method.

The fluorescence of the acridine moiety can be sensitive to its binding state, with changes in quantum yield often observed upon intercalation into the DNA double helix. This property can be harnessed to develop "turn-on" probes, where the fluorescence is low in the unbound state and increases significantly upon hybridization to the target nucleic acid sequence.

Application in Screening Platforms for Identifying Molecular Interaction Modulators

High-throughput screening (HTS) platforms frequently rely on fluorescence-based assays due to their sensitivity and amenability to automation. nih.gov this compound can be integrated into HTS workflows in several ways. As discussed, it can be used to generate fluorescently labeled probes for competitive binding assays like FP and FRET. nih.govresearchgate.net

Furthermore, it can be employed in activity-based protein profiling (ABPP), a powerful chemical proteomics strategy. In ABPP, a reactive probe is used to covalently label the active sites of a whole class of enzymes. By using a fluorescent probe like this compound, the activity of specific enzymes can be monitored in a high-throughput manner. For example, a library of compounds could be screened for their ability to inhibit the labeling of a particular enzyme by the acridine probe, thus identifying potential inhibitors. The covalent nature of the labeling provides a robust and sensitive readout for enzyme activity. nih.govbohrium.com

Future Directions and Emerging Research Avenues for 2 Bromomethyl 9 Chloro 7 Methoxyacridine Research

Exploration of Novel Synthetic Pathways for Complex Architectures

The functional groups of 2-(Bromomethyl)-9-chloro-7-methoxyacridine serve as reactive handles for constructing sophisticated molecular architectures. The 9-chloro substituent is particularly susceptible to nucleophilic substitution, while the 2-(bromomethyl) group allows for the introduction of various side chains. Future synthetic research can build upon established and innovative methodologies to expand the chemical space accessible from this starting material.

Modern synthetic strategies offer powerful tools for derivatization. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, can be employed at the 9-position to introduce new aryl, heteroaryl, or amino moieties, significantly altering the electronic and steric properties of the molecule. mdpi.com Furthermore, the development of novel catalysts, including core-shell magnetic nanoparticles, is enabling more efficient and environmentally friendly synthesis of acridine (B1665455) derivatives through multicomponent reactions. researchgate.net These methods allow for the one-pot assembly of complex structures from simpler starting materials under milder conditions. researchgate.net

The bromomethyl group is another key site for elaboration. It can readily react with a wide range of nucleophiles, such as amines, thiols, and alcohols, to append side chains designed to enhance biological targeting, improve solubility, or introduce new functionalities. For example, reacting it with the sodium salt of 2-nitropropane (B154153) can yield an aldehyde group, which can be further modified. mdpi.com The exploration of these pathways will enable the creation of extensive libraries of new acridine derivatives for further investigation.

Table 1: Comparison of Synthetic Strategies for Acridine Derivatization

| Synthetic Strategy | Description | Potential Application for this compound | Key Advantages |

|---|---|---|---|

| Bernthsen Synthesis | Reaction of a diphenylamine (B1679370) with a carboxylic acid using a dehydrating agent like zinc chloride. ptfarm.pl | Foundational method for creating the core acridine ring system, upon which further substitutions can be made. | Well-established, provides direct access to the acridine core. |

| Palladium-Catalyzed Cross-Coupling | Reactions like Suzuki-Miyaura or Buchwald-Hartwig amination that form carbon-carbon or carbon-nitrogen bonds. mdpi.com | Substitution of the 9-chloro group with various aryl, alkyl, or amino groups. | High functional group tolerance, allows for precise installation of diverse substituents. researchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of the 9-chloro group by a nucleophile. | Introduction of amines, alkoxides, or thiolates at the C9 position. | Straightforward reaction, often high-yielding for activated systems like 9-chloroacridine (B74977). |

| Side-Chain Alkylation | Reaction of the 2-(bromomethyl) group with nucleophiles. | Attachment of polyamines, peptides, or other functional moieties to the C2 position. | Provides a direct method to introduce side chains crucial for modulating biological activity and physical properties. nih.gov |

| Multicomponent Reactions (MCRs) | One-pot reactions involving three or more starting materials to form a complex product. researchgate.net | Could be adapted to build complex scaffolds onto the acridine core in a single step. | High atom and step economy, rapid generation of molecular diversity. researchgate.net |

Advanced Mechanistic Insights into Acridine-Biomolecule Interactions at Atomic Resolution

A fundamental aspect of acridine chemistry is the interaction of these planar molecules with biological macromolecules, primarily DNA and proteins. nih.gov The biological activity of acridines is often attributed to their ability to intercalate between the base pairs of double-stranded DNA, a process driven by π-π stacking interactions. nih.govnih.gov This intercalation can interfere with cellular processes like DNA replication and transcription. nih.gov

Future research must move beyond general models to achieve an atomic-resolution understanding of these interactions. Advanced techniques such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide precise structural data on acridine-biomolecule complexes. nih.govmdpi.com These methods can reveal the specific orientation of the acridine ring within a DNA duplex, identify the key hydrogen bonds and van der Waals contacts, and detail the conformational changes induced in the biomolecule upon binding. For instance, studies have shown that substituents on the acridine ring play a critical role in the stability and specificity of DNA binding. nih.gov

Interactions are not limited to DNA. Acridines are also known to inhibit enzymes like topoisomerases and cholinesterases. nih.govnih.gov Mechanistic studies using a combination of kinetic assays, fluorescence spectroscopy, and computational modeling can elucidate how these derivatives bind to the active or allosteric sites of target proteins. mdpi.comnih.gov Molecular docking simulations, for example, can predict the binding poses of acridine derivatives within a protein's binding pocket, highlighting interactions with specific amino acid residues. researchgate.net Understanding these interactions at the atomic level is crucial for the rational design of more potent and selective agents.

Integration with Nanotechnology for Controlled Release in In Vitro Systems or Material Science (Non-Biological Applications)

The integration of acridine derivatives with nanotechnology presents significant opportunities in both biomedical and material science domains. uni-mainz.de Functionalized nanoparticles can serve as carriers for acridine compounds, offering enhanced stability and controlled release profiles. nih.govuni-mainz.de

In the context of in vitro research, this compound and its derivatives can be encapsulated within or covalently attached to various nanocarriers, such as liposomes, polymeric nanoparticles, or electrospun nanofibers. researchgate.netnih.govresearchgate.net These nanostructures can be engineered to release their payload in response to specific stimuli (e.g., pH, temperature), allowing for precise control over the exposure of cells to the compound in experimental setups. nih.govresearchgate.net The high surface-area-to-volume ratio and tunable properties of electrospun nanofibers make them particularly promising vehicles for sustained-release applications. rsc.org

Beyond biological applications, the unique properties of the acridine nucleus are valuable in material science. The planar, aromatic structure and inherent fluorescence of acridines make them suitable for applications as corrosion inhibitors, sensors, or components in organic electronic devices. nih.govnih.gov Acridine derivatives have been shown to effectively protect metals like steel from corrosion in highly acidic environments by adsorbing onto the metal surface and forming a protective layer. nih.gov The functional groups on this compound could be used to anchor the molecule to surfaces or to polymerize it into new materials with tailored optical or chemical properties. For instance, it could be incorporated into novel catalysts or functionalized nanoparticles for various industrial processes. researchgate.netnih.gov

Development of High-Throughput Screening (HTS) Methodologies for Molecular Interaction Studies

To efficiently explore the vast chemical space made accessible by the novel synthetic pathways, high-throughput screening (HTS) methodologies are indispensable. nih.gov HTS allows for the rapid testing of large libraries of compounds against specific biological targets to identify "hit" molecules with desired activity. nih.gov

A variety of HTS platforms can be adapted for studying the interactions of acridine derivatives. Cell-based assays using automated microscopy can monitor phenotypic changes, such as cell proliferation or apoptosis, in response to treatment with different compounds. washu.edumdpi.com For more direct molecular interaction studies, techniques like fluorescence polarization (FP) and NanoBRET/NanoBiT are powerful tools. purdue.edu An FP assay, for example, could be designed to screen for acridine derivatives that disrupt a specific protein-protein or protein-DNA interaction. purdue.edu Similarly, direct-to-biology HTS, which combines rapid automated synthesis with immediate biological screening, can accelerate the discovery and optimization of hit fragments. semanticscholar.org

These HTS approaches would enable the screening of a library derived from this compound to quickly identify compounds that bind to a protein of interest, intercalate into a specific DNA sequence, or exhibit a desired cellular effect. nih.govpurdue.edu The data generated from these screens can establish crucial structure-activity relationships (SAR), guiding the next cycle of molecular design and synthesis. nih.gov

Table 2: High-Throughput Screening (HTS) Methodologies for Acridine Research

| HTS Method | Principle | Application for Acridine Derivatives | Reference |

|---|---|---|---|

| High-Content Screening (HCS) | Automated microscopy and image analysis to quantify cellular phenotypes (e.g., morphology, protein localization). | Assessing the effects of acridine libraries on cell health, apoptosis, or specific cellular pathways. | washu.edu |

| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescent light when a small fluorescent molecule binds to a larger partner. | Screening for acridines that inhibit protein-protein or protein-DNA interactions. | purdue.edu |

| NanoBRET/NanoBiT | Bioluminescence resonance energy transfer (BRET) or protein-fragment complementation assays to monitor molecular proximity in live cells. | Validating protein-protein interaction inhibitors or target engagement in a cellular context. | purdue.edu |

| Affinity Selection Mass Spectrometry (AS-MS) | Uses mass spectrometry to identify compounds from a mixture that bind to a target protein. | Rapidly screening compound libraries for binders to a purified protein target. | semanticscholar.org |

| Direct-to-Biology HTS | Integrates automated, plate-based chemical synthesis with immediate biological or biophysical screening. | Rapidly synthesizing and screening libraries of acridine analogues to accelerate hit-to-lead optimization. | semanticscholar.org |

Unaddressed Research Questions and Methodological Challenges in Acridine Chemistry

Despite decades of research, several questions and challenges in acridine chemistry remain. A primary challenge lies in achieving regioselectivity during synthesis. While methods for creating the acridine core are well-established, controlling the precise placement of multiple, different substituents on the ring system can be difficult and often requires multi-step, protecting-group-heavy strategies. ptfarm.plresearchgate.net There is a continuous need for more efficient, selective, and environmentally benign synthetic methods. nih.govresearchgate.net

From a mechanistic standpoint, while DNA intercalation is a well-accepted mode of action, the precise determinants of sequence selectivity are not fully understood. It remains a challenge to design an acridine derivative that can reliably target a specific DNA sequence. Furthermore, the complete network of protein interactions for most acridine compounds is unknown. Identifying off-target effects is crucial for developing safer and more effective molecules. nih.gov